4-(Bromomethyl)-3,6-dihydro-2H-pyran
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Overview
Description
4-(Bromomethyl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and the presence of a bromomethyl group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,6-dihydro-2H-pyran typically involves the bromination of 3,6-dihydro-2H-pyran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted pyrans with various functional groups.
Oxidation: Pyran aldehydes or carboxylic acids.
Reduction: Methyl-substituted pyrans.
Scientific Research Applications
4-(Bromomethyl)-3,6-dihydro-2H-pyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,6-dihydro-2H-pyran largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. This can lead to the formation of new carbon-nucleophile bonds, altering the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3,6-dihydro-2H-pyran
- 4-(Iodomethyl)-3,6-dihydro-2H-pyran
- 4-(Hydroxymethyl)-3,6-dihydro-2H-pyran
Uniqueness
4-(Bromomethyl)-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H9BrO |
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Molecular Weight |
177.04 g/mol |
IUPAC Name |
4-(bromomethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C6H9BrO/c7-5-6-1-3-8-4-2-6/h1H,2-5H2 |
InChI Key |
UZBQZAICRIZSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1CBr |
Origin of Product |
United States |
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